4-(Pyrrolidin-3-yl)phenol hydrobromide

Medicinal Chemistry Salt Selection Pre-formulation

Select 4-(Pyrrolidin-3-yl)phenol hydrobromide as your unsubstituted para-phenol reference for SAR campaigns. Distinct from free base (CAS 378765-51-6) and hydrochloride (CAS 1956356-22-1), this hydrobromide salt ensures consistent stoichiometry and solubility for reproducible in vitro/in vivo assays. Racemic mixture ideal for chiral resolution studies. Para-hydroxyl group enables O-alkylation, acylation, or sulfonation; pyrrolidine NH2 undergoes reductive amination after deprotonation. Order high-purity 95% material for systematic counterion comparison.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 38175-43-8
Cat. No. B1433969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-yl)phenol hydrobromide
CAS38175-43-8
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=C(C=C2)O.Br
InChIInChI=1S/C10H13NO.BrH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H
InChIKeySPKXTLWWFWSGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-3-yl)phenol hydrobromide (CAS 38175-43-8) – Technical Profile and Structural Class Overview


4-(Pyrrolidin-3-yl)phenol hydrobromide is a pyrrolidinylphenol derivative in which a para-phenolic hydroxyl group is combined with a saturated pyrrolidine ring. It is supplied as a hydrobromide salt (molecular formula C10H14BrNO; molecular weight 244.13 g/mol) [1]. The compound belongs to a family of pyrrolidine-based analgesics originally explored for meperidine-level antinociceptive activity [2]. Its primary research use is as a versatile small-molecule scaffold and synthetic intermediate, not as a finished pharmaceutical agent [1][2].

Why 4-(Pyrrolidin-3-yl)phenol hydrobromide Cannot Be Substituted with Analogous Pyrrolidinylphenols Without Validation


Although the pyrrolidinylphenol core is shared among several research compounds, the specific counterion and substitution pattern critically influence solubility, stability, and biological outcome. The hydrobromide salt of 4-(pyrrolidin-3-yl)phenol is distinct from its free base (CAS 378765-51-6, MW 163.22 g/mol), hydrochloride (CAS 1956356-22-1, MW 199.68 g/mol), and regioisomers such as 3-(pyrrolidin-3-yl)phenol hydrochloride [1]. Early structure–activity relationship (SAR) studies on pyrrolidinylphenols revealed that small structural changes, including the position of the hydroxyl group and N‑substitution, dramatically alter analgesic potency and opioid receptor interaction [2]. Consequently, substituting one form for another without revalidating the relevant experimental conditions can invalidate research findings.

Quantitative Differentiation Evidence for 4-(Pyrrolidin-3-yl)phenol hydrobromide Relative to Closest Comparators


Salt Form Affects Molecular Weight and Physical Form: Hydrobromide vs. Hydrochloride vs. Free Base

The hydrobromide salt of 4-(pyrrolidin-3-yl)phenol has a molecular weight of 244.13 g/mol, which is substantially higher than the free base (163.22 g/mol) and the hydrochloride salt (199.68 g/mol) [1][2]. While direct comparative solubility data for this specific compound are not published, general salt‑form principles indicate that hydrobromide salts often exhibit different aqueous solubility and hygroscopicity profiles compared to hydrochlorides due to the larger counterion and its effect on crystal lattice energy [3].

Medicinal Chemistry Salt Selection Pre-formulation

Para‑ vs. Meta‑Hydroxyl Substitution: Impact on Analgesic Activity in Pyrrolidinylphenol Series

In the foundational study by Cavalla et al. (1965), the para‑hydroxyl substituted pyrrolidinylphenol (Compound I, structurally equivalent to the free base of 4‑(pyrrolidin‑3‑yl)phenol hydrobromide) exhibited meperidine‑level analgesic activity in the hot‑plate assay [1]. In contrast, over 70 additional analogs synthesized in the same series, including meta‑hydroxyl isomers and various N‑substituted derivatives, showed lower or negligible antinociceptive activity [1]. The activity of Compound I itself was found to be distributed between its d‑ and l‑optical isomers in a ratio of 1:2 [1].

Analgesic Development SAR Opioid Pharmacology

Pyrrolidinylphenol Scaffold Differentiation: Para‑Substituted Analogs vs. N‑Substituted Analogs in Opioid Pharmacology

Class‑level SAR studies indicate that para‑substituted 3‑arylpyrrolidines (such as 4‑(pyrrolidin‑3‑yl)phenol hydrobromide) maintain a distinct pharmacological profile compared to N‑substituted analogs like prodilidine or profadol (3‑(1‑methyl‑3‑propyl‑pyrrolidin‑3‑yl)phenol) [1][2]. While N‑substituted derivatives often show enhanced μ‑opioid receptor binding, they also introduce mixed agonist‑antagonist activity and additional side‑effect liabilities [1]. The unsubstituted pyrrolidine nitrogen in 4‑(pyrrolidin‑3‑yl)phenol hydrobromide preserves the basic amine required for opioid receptor interaction without the steric bulk that alters selectivity [2].

Opioid Receptor Analgesic Medicinal Chemistry

Predicted Physicochemical Properties: pKa and LogP Implications for Salt Selection

The free base 4‑(pyrrolidin‑3‑yl)phenol has a predicted pKa of 9.94 ± 0.30, indicative of a moderately basic pyrrolidine nitrogen . This pKa supports salt formation with strong acids such as HBr and HCl. The hydrobromide salt is expected to exhibit different aqueous solubility and dissolution behavior compared to the hydrochloride salt due to the larger bromide counterion and its impact on crystal packing [1].

Pre-formulation Physicochemical Characterization Drug Discovery

Recommended Application Scenarios for 4-(Pyrrolidin-3-yl)phenol hydrobromide in Scientific and Industrial Settings


Medicinal Chemistry SAR Studies of Pyrrolidinylphenol‑Based Analgesics

Investigators performing structure–activity relationship (SAR) campaigns on pyrrolidinylphenol analgesics should select 4‑(pyrrolidin‑3‑yl)phenol hydrobromide as the unsubstituted para‑phenol reference compound. As shown in Section 3, this scaffold retains meperidine‑level antinociceptive activity while avoiding the confounding pharmacology introduced by N‑alkylation or meta‑hydroxyl substitution [1]. The hydrobromide salt ensures consistent handling and stoichiometry for in vivo or in vitro assays [1][2].

Pre‑formulation and Salt‑Form Screening in Early Drug Development

Researchers evaluating the effect of counterion on solid‑state properties can use 4‑(pyrrolidin‑3‑yl)phenol hydrobromide as a comparator to the hydrochloride and free base forms. The molecular weight difference (+44.45 g/mol vs. hydrochloride; +80.91 g/mol vs. free base) provides a clear identifier for analytical characterization, and the predicted pKa (~9.94) confirms adequate basicity for salt formation [1]. This enables systematic assessment of solubility, stability, and processability [2].

Synthesis of Chiral Pyrrolidinylphenol Derivatives via Enantioselective Routes

Because the optical isomers of 4‑(pyrrolidin‑3‑yl)phenol exhibit a 2‑fold difference in analgesic potency (l‑isomer more active than d‑isomer) [1], the hydrobromide salt of the racemic mixture is the ideal starting material for chiral resolution studies or asymmetric synthesis of single enantiomers. Its crystalline nature and defined salt stoichiometry facilitate reliable optical purity determination.

General Organic Synthesis as a Versatile Heterocyclic Building Block

4‑(Pyrrolidin‑3‑yl)phenol hydrobromide serves as a well‑defined, shelf‑stable source of the pyrrolidinylphenol scaffold for constructing more complex molecules. Its para‑phenolic hydroxyl group is amenable to O‑alkylation, acylation, or sulfonation, while the secondary amine of the pyrrolidine ring can undergo reductive amination or N‑functionalization after deprotonation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-3-yl)phenol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.